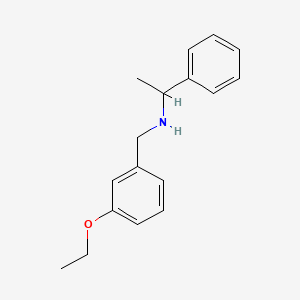![molecular formula C13H21NO2 B3164539 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 893574-90-8](/img/structure/B3164539.png)
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine
説明
“(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound . It is also known as 2,4-Dimethoxybenzylamine . The linear formula of this compound is (CH3O)2C6H3CH2NH2 .
Synthesis Analysis
The synthesis of 2,4-Dimethoxybenzylamine can be achieved by the reduction of 2,4-dimethoxybenzonitrile . The reduction process involves the use of Sodium borohydride (NaBH4), Boron trifluoride diethyl etherate (BF3.OEt2), and Tetrahydrofuran (THF) .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group substituted at the fourth carbon by a butan-1-amine . The molecular weight of this compound is 167.21 .Chemical Reactions Analysis
2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethoxybenzylamine include a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Derivatives
Butyrate derivatives and 1,3-dioxane derivatives were synthesized, including compounds like allyl 2-acetyl-3-(phenylamino)butanoate and others. Their structures were characterized using techniques like FTIR, 1H NMR, and 13C NMR spectroscopy, alongside single-crystal X-ray diffraction. The study provides detailed structural parameters and crystal packing descriptions, showing how molecules are linked together via hydrogen bonds to form dimers (Jebas et al., 2013).
Solution-Phase Derived Library with Cellular Bioassay
A solution-phase synthesis was utilized to couple core amino compounds with carboxylic acids via amide bond formation, simplifying structural cores like butan-1-amine. The cytotoxicity of the derived analogues was evaluated against cell lines, and molecular docking suggested that their cytotoxicity is primarily due to the inhibition of enzymes regulating cellular apoptosis (Chiang et al., 2009).
Nitroxide-Mediated Photopolymerization
An alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals. The compound demonstrated significant changes in photophysical and photochemical properties upon UV exposure, suggesting its potential in applications like nitroxide-mediated photopolymerization and conventional photoinitiator systems (Guillaneuf et al., 2010).
Chemical Reactions and Interactions
Reaction with Adamantan-2-amine and (Adamantan-1-yl)methylamine
A study explored the reaction of specific compounds with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides and butyl esters of corresponding acids. It highlighted the resistance of certain compounds to aminolysis (Novakov et al., 2017).
Aminolysis of Specific Compounds
The study delves into the aminolysis of specific compounds with various amines under different conditions. The success of the reactions was influenced by factors like the steric hindrance of the amino group and the dielectric permittivity of the reaction medium. It was observed that reactions with sterically shielded amines are accompanied by alcoholysis where the amine acts as a base catalyst (Novakov et al., 2017).
Interaction of Protonated Merocyanine Dyes with Amines
This study investigated the interaction of protonated dyes with various amines in organic solvents, examining the appearance of solvatochromic bands and determining binding constants. The study offered insights into the base order for the compounds in different solvents and explained the diversity of experimental data based on aspects like the basicity of the amine, molecular structure of the dye, and solvent used (Ribeiro et al., 2011).
Safety and Hazards
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRVSGVXMTQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)